molecular formula C17H19NO2 B15359221 Tert-butyl 4-(4-aminophenyl)benzoate

Tert-butyl 4-(4-aminophenyl)benzoate

Cat. No.: B15359221
M. Wt: 269.34 g/mol
InChI Key: PSWHWKRHNLNVPB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-aminophenyl)benzoate is a benzoate ester derivative featuring a tert-butyl group at the para position of the benzoate ring and a 4-aminophenyl substituent. Its structure combines lipophilic (tert-butyl) and hydrophilic (aminophenyl) moieties, which may influence solubility and bioavailability .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

tert-butyl 4-(4-aminophenyl)benzoate

InChI

InChI=1S/C17H19NO2/c1-17(2,3)20-16(19)14-6-4-12(5-7-14)13-8-10-15(18)11-9-13/h4-11H,18H2,1-3H3

InChI Key

PSWHWKRHNLNVPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

  • Solubility: The tert-butyl group enhances lipophilicity, but the aminophenyl group in tert-butyl 4-(4-aminophenyl)benzoate improves water solubility compared to fully alkylated analogues (e.g., tert-butyl 3-(bromomethyl)benzoate, ).
  • Stability : Perbenzoate derivatives (e.g., tert-butyl 3-(4'-methylbenzoyl)perbenzoate) exhibit lower thermal stability due to peroxide linkages, unlike the more stable ester bonds in the target compound .
  • Crystallinity : Fluorinated or brominated analogues () often display higher melting points due to stronger intermolecular interactions.

Research Findings and Industrial Relevance

  • Scalability: The synthesis of this compound is more cost-effective than trifluoroacetylated derivatives (), making it preferable for large-scale pharmaceutical production.
  • Regulatory Status : Unlike [4-(4-tert-butylbenzoyl)phenyl] acetate (), the target compound lacks extensive safety data, highlighting a gap in current research .

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